Glyoxalase I inhibitor free base

概要

説明

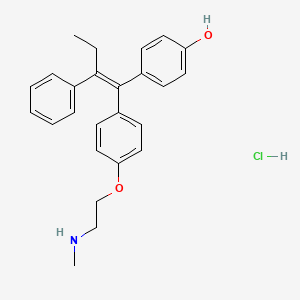

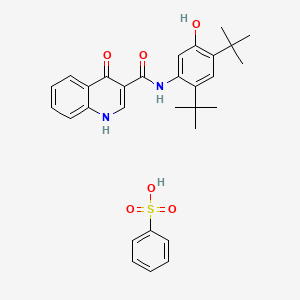

Glyoxalase I inhibitor free base is a potent Glyoxalase I (GLO1) inhibitor . It is a candidate for anticancer agents . The CAS number of this compound is 174568-92-4 .

Synthesis Analysis

The synthesis of Glyoxalase I inhibitors involves the use of Computer-Aided Drug Design (CADD) techniques. Compounds possessing a zinc-binding group are extracted from commercial databases using the pharmacophore search protocol . These compounds are then subjected to robust docking using the CDOCKER protocol within the Discovery Studio .Molecular Structure Analysis

The molecular formula of Glyoxalase I inhibitor free base is C21H29BrN4O8S . It has a molecular weight of 577.45 .Chemical Reactions Analysis

The glyoxalase system detoxifies methylglyoxal and other ketoaldehydes to produce innocuous metabolites that allow the cells to function normally . Its inhibition in cancer cells causes these toxic metabolites to accumulate, leading to the apoptotic stage .Physical And Chemical Properties Analysis

Glyoxalase I inhibitor free base is a solid substance with a white to off-white color . It has a solubility of 100 mg/mL in DMSO .科学的研究の応用

Role in the Glyoxalase System

Glyoxalase I is a key component of the glyoxalase system, which is crucial for the detoxification of alpha-ketoaldehydes like methylglyoxal. This detoxification process is vital in preventing glycation reactions that can be damaging, particularly in conditions like diabetes and uraemia where alpha-ketoaldehyde concentrations are higher. The inhibition of Glyoxalase I with specific inhibitors can lead to the accumulation of alpha-ketoaldehydes to cytotoxic levels and has implications in antitumor and antimalarial therapies (Thornalley, 2003).

Interaction with Natural Products

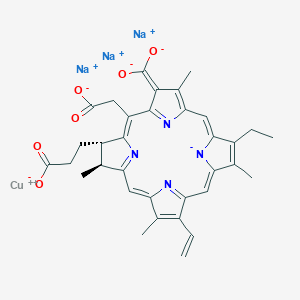

Curcumin, a natural product, has been identified as an efficient inhibitor of Glyoxalase I. Studies using molecular docking and dynamics simulations have shed light on the inhibitory mechanism of curcumin towards Glyoxalase I, providing insights that could aid in developing more effective inhibitors (Liu et al., 2010).

Potential Cancer Treatment

The glyoxalase system, particularly Glyoxalase-I, has emerged as a potential target for cancer treatment. Ellagic acid has been identified as a potent Glyoxalase-I inhibitor, with its binding mainly driven by ionic interaction and hydrophobic interactions. The unique and rigid skeleton of ellagic acid makes it a promising candidate for designing novel and potent Glyoxalase-I inhibitors (Al-Shar’i et al., 2020).

Design of Novel Inhibitors

Efforts have been made to design novel glyoxalase-I inhibitors with a "zinc-binding feature", focusing on their potential as anticancer agents. This approach involves computer-aided drug design techniques and in vitro assays, aiming to find inhibitors that can be optimized further for clinical applications (Al-Balas et al., 2016).

Applications in Breast Cancer Research

A study on the expression of glyoxalase I and II in breast cancer tissues has revealed higher activity levels in tumor tissue compared to normal tissue, indicating a key role of the glyoxalase system in detoxifying cytotoxic methylglyoxal in tumor cells. This suggests the potential use of Glyoxalase I inhibitors as anti-cancer drugs (Rulli et al., 2001).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

ethyl (2S)-2-amino-5-[[(2R)-3-[(4-bromophenyl)-hydroxycarbamoyl]sulfanyl-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29BrN4O8S/c1-3-33-18(28)11-24-19(29)16(25-17(27)10-9-15(23)20(30)34-4-2)12-35-21(31)26(32)14-7-5-13(22)6-8-14/h5-8,15-16,32H,3-4,9-12,23H2,1-2H3,(H,24,29)(H,25,27)/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYPKSBBTQSNXLR-HOTGVXAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C(CSC(=O)N(C1=CC=C(C=C1)Br)O)NC(=O)CCC(C(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CNC(=O)[C@H](CSC(=O)N(C1=CC=C(C=C1)Br)O)NC(=O)CC[C@@H](C(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29BrN4O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

577.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glyoxalase I inhibitor free base | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-AMINOBENZOIC ACID, [RING-14C(U)]](/img/no-structure.png)